6H-Pyrimido[4,5-b][1,4]diazepine
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Overview
Description
6H-Pyrimido[4,5-b][1,4]diazepine is a heterocyclic compound that features a fused ring system combining pyrimidine and diazepine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrimido[4,5-b][1,4]diazepine typically involves a multi-step process. One common method starts with the acylation of 6-amino-5-(aminomethyl)pyrimidines using haloacyl halides, followed by cyclization to form the diazepine ring . Another approach involves the heterocyclization reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6H-Pyrimido[4,5-b][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the diazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include haloacyl halides for acylation, bases like potassium carbonate for cyclization, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation followed by cyclization typically yields the diazepine ring system, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
6H-Pyrimido[4,5-b][1,4]diazepine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 6H-Pyrimido[4,5-b][1,4]diazepine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of Aurora A/B kinases and KDR, leading to the disruption of cancer cell proliferation and induction of apoptosis . The compound’s structure allows it to bind effectively to these enzymes, blocking their activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-b]pyrimido[4,5-e][1,4]diazepine: This compound shares a similar fused ring system and has been studied for its multi-targeted inhibitory effects on Aurora A/B kinases and KDR.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a]diazepinone: Another related compound with a fused ring system, known for its potential biological activities.
Uniqueness
6H-Pyrimido[4,5-b][1,4]diazepine stands out due to its unique combination of pyrimidine and diazepine rings, which confer distinct electronic and steric properties. These properties enhance its ability to interact with various biological targets, making it a versatile scaffold for drug development .
Properties
CAS No. |
3104-95-8 |
---|---|
Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
6H-pyrimido[4,5-b][1,4]diazepine |
InChI |
InChI=1S/C7H6N4/c1-2-9-6-4-8-5-11-7(6)10-3-1/h1,3-5H,2H2 |
InChI Key |
YYQKVKPYNDUODF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN=C2C(=N1)C=NC=N2 |
Origin of Product |
United States |
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